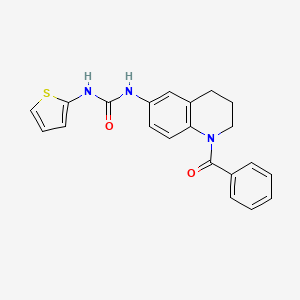![molecular formula C18H16F3N5OS B2612782 2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034556-17-5](/img/structure/B2612782.png)
2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It was found from a structure-based virtual screen made on IDO1 active site .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis
The molecular structure of the compound was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The compound is a result of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : Research has shown that compounds similar to the one can be used to synthesize a range of heterocyclic compounds, like thiazolo and triazolo pyrimidines, which have potential applications in various fields, including material science and drug development (Haiza et al., 2000).
Development of Bioactive Compounds : Similar chemical structures have been used to create bioactive sulfonamide thiazole derivatives, which show promise as insecticidal agents (Soliman et al., 2020).
Biological Activities
Antibacterial and Antifungal Properties : Compounds with structures akin to this chemical have been noted for their significant antibacterial and antifungal activities, suggesting potential in the development of new antimicrobial agents (Suresh et al., 2016).
Potential Antimicrobial Agents : The synthesis of related thiazole and triazole compounds has been reported to yield products with substantial antimicrobial properties, further indicating the compound's potential in medical research (Abdelhamid et al., 2007).
Applications in Drug Development
- Synthesis of Novel Drug Candidates : Research into similar compounds has led to the synthesis of novel drug candidates with promising biological activities, highlighting the potential of this compound in drug development and pharmacology (Rahmouni et al., 2016).
Mechanism of Action
The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents . The compound is able to dysregulate the balance between immune tolerance and immunity, leading to an escape of the tumor cells from immune control .
Future Directions
Properties
IUPAC Name |
2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c19-18(20,21)12-6-7-14-24-25-15(26(14)9-12)8-22-16(27)13-10-28-17(23-13)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXHSHFYLYKDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)
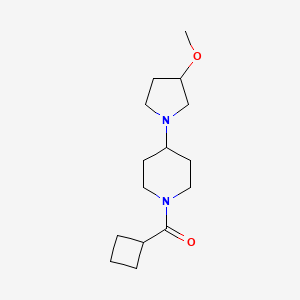
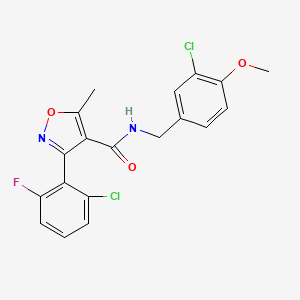
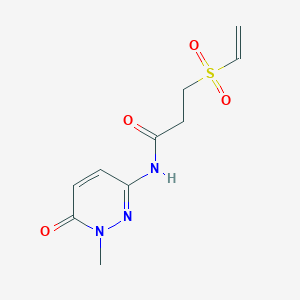
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)
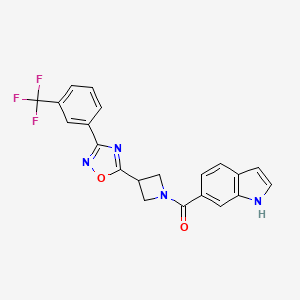
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
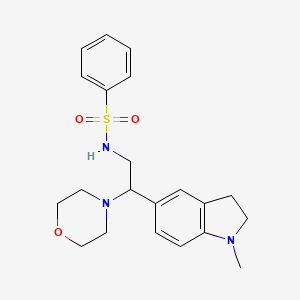
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)
